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Compound of Interest

Compound Name: 6-(3-Aminophenyl)picolinic acid

Cat. No.: B111536

Introduction

In the landscape of modern drug discovery and agrochemical research, the picolinic acid
scaffold represents a privileged structure, serving as a cornerstone for developing novel
herbicides and therapeutic agents.[1] The introduction of diverse substituents onto this core
allows for the fine-tuning of molecular properties, dictating everything from target engagement
to pharmacokinetic profiles. 6-(3-Aminophenyl)picolinic acid (CAS No: 1261925-21-6) is one
such derivative, incorporating a key 3-aminophenyl moiety that offers a versatile handle for
further chemical elaboration.[2]

This technical guide provides an in-depth exploration of the core physicochemical properties of
6-(3-Aminophenyl)picolinic acid. As a Senior Application Scientist, this document is
structured not as a rigid report, but as a practical and authoritative resource for fellow
researchers, scientists, and drug development professionals. We will delve into the critical
parameters that govern the behavior of this molecule—solubility, melting point, and ionization
state (pKa)—and provide field-proven, step-by-step experimental protocols for their accurate
determination. The causality behind experimental choices is explained, ensuring that each
protocol functions as a self-validating system for generating reliable and reproducible data, a
cornerstone of robust scientific inquiry.

Compound Identification and Core Properties

The foundational step in any physicochemical assessment is the unambiguous identification of
the molecule in question. The structural and molecular details are the basis from which all other
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properties are derived.

Chemical Structure:

Molecular Formula: C12H10N202[2]

Molecular Weight: 214.22 g/mol [2]

CAS Registry Number: 1261925-21-6[2]

Quantitative Physicochemical Data Summary

While specific experimental data for 6-(3-Aminophenyl)picolinic acid is not extensively
published, we can infer expected properties based on its structural motifs—a picolinic acid core
and an aniline substituent. The following table summarizes these critical parameters and
references the parent compound, picolinic acid, for context. The primary value of this guide lies
in the robust methodologies provided to determine these values experimentally.

= N Reference Value (Picolinic  Significance in Drug
roper
S Acid) Development

A key indicator of purity and
] ] lattice energy. Impurities
Melting Point (°C) 136-138]3] ]
typically lower and broaden the

melting range.[4]

Directly impacts bioavailability,
dissolution rate, and

Aqueous Solubility Slightly soluble (0.41%)[3] formulation strategies. Poor
solubility is a major hurdle in

drug development.[5]

Governs the ionization state at
physiological pH, which
) o profoundly affects absorption,
pKa (Dissociation Constant) ~5.3-5.4[6][7] o ]
distribution, metabolism, and

excretion (ADME) properties.
[8]
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Spectral Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized
compound. Based on the structure of 6-(3-Aminophenyl)picolinic acid, the following spectral
characteristics are anticipated:

'H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex, featuring
distinct signals for the protons on both aromatic rings (the pyridine and the phenyl rings). Key
diagnostic signals would include a broad singlet for the carboxylic acid proton (typically >10
ppm), signals for the amine (-NHz) protons, and a series of doublets and triplets in the
aromatic region (typically 6.5-8.5 ppm).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct
carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl
carbon of the carboxylic acid will appear at the most downfield position (typically >165 ppm).
The remaining signals will be in the aromatic region (typically 110-150 ppm).

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional
groups present.[9] Key absorption bands would include a broad O-H stretch from the
carboxylic acid (around 2500-3300 cm™1), a sharp C=0 stretch from the carbonyl group
(around 1700 cm~1), and N-H stretching vibrations from the primary amine (around 3300-
3500 cm~1).[9]

e Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
For 6-(3-Aminophenyl)picolinic acid, the molecular ion peak (M+) would be observed at an
m/z value corresponding to its molecular weight of 214.22.

Experimental Methodologies

The following sections provide detailed protocols for the experimental determination of the key
physicochemical properties. These methods are designed to be robust and reproducible,
providing the high-quality data necessary for lead optimization and candidate selection.

Melting Point Determination

The melting point is a fundamental property used to assess the purity of a crystalline solid. A
sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas
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impurities tend to depress and broaden this range.[4]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

e Sample Preparation:

[¢]

Place a small amount of dry 6-(3-Aminophenyl)picolinic acid onto a clean, dry watch
glass.

o Grind the compound into a fine powder using a spatula.[10]

o Jab the open end of a glass capillary tube into the powder to collect a small amount of the
sample.[11]

o Invert the capillary tube and gently tap it on a hard surface, or drop it down a long hollow
tube, to pack the sample into the closed end. The packed sample height should be
approximately 2-3 mm.[10][11]

e Apparatus Setup:

o Insert the packed capillary tube into a slot in the heating block of the melting point
apparatus.[11]

o Ensure the thermometer is correctly positioned to accurately measure the temperature of
the block.

e Measurement:

o Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the
sample at a medium-to-fast rate to quickly determine a rough melting range. This saves
time in subsequent, more accurate measurements.[11]

o Accurate Measurement: Allow the apparatus to cool to at least 20°C below the
approximate melting point. Using a fresh sample, begin heating at a medium rate until the
temperature is about 15-20°C below the expected melting point.[11]

o Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-
2°C per minute.[10] This slow rate is critical to ensure the system remains in thermal
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equilibrium, providing an accurate reading.[11]

o Record the temperature at which the first droplet of liquid appears (T1).

o Continue heating slowly and record the temperature at which the entire sample has
completely melted into a clear liquid (T2).[12]

o The melting point is reported as the range T1 - T2.

o Validation:

o Repeat the accurate measurement with at least one more fresh sample to ensure the
results are consistent and reproducible.
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Caption: Workflow for accurate melting point determination.
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Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[5] The
shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
[13][14]

Protocol: Shake-Flask Method for Equilibrium Solubility
o System Preparation:

o Prepare a series of vials containing a suitable buffer at a relevant physiological pH (e.qg.,
phosphate-buffered saline, pH 7.4).[5] The use of a buffer is critical as the solubility of
ionizable compounds like 6-(3-Aminophenyl)picolinic acid is pH-dependent.

o Add an excess amount of the solid compound to each vial. The visual presence of
undissolved solid at the end of the experiment is necessary to ensure saturation has been
reached.[14]

o Equilibration:
o Seal the vials securely.

o Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25°C or
37°C).

o Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48
hours).[14] The system is at equilibrium when the concentration of the dissolved solute
remains constant over time.

e Phase Separation:
o Once equilibrated, remove the vials and allow the undissolved solid to settle.

o Carefully withdraw a sample of the supernatant (the saturated solution). It is crucial to
avoid aspirating any solid particles.

o Separate the saturated solution from the solid phase via filtration (using a syringe filter,
e.g., 0.22 um PTFE) or centrifugation.[15]
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e Quantification:

o Accurately dilute the clear, saturated filtrate with a suitable solvent (e.g., the buffer solution
or mobile phase for HPLC).

o Determine the concentration of the dissolved compound using a validated analytical
method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
[13]

o A standard calibration curve must be prepared using known concentrations of the
compound to ensure accurate quantification.

» Validation and Reporting:

o The experiment should be performed in triplicate to ensure the precision of the
measurement.

o Solubility is reported in units such as mg/mL or uM at the specified pH and temperature.
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Caption: Shake-flask workflow for equilibrium solubility.
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pKa Determination

The pKa value indicates the strength of an acid or base and is a primary determinant of a
drug's properties in the body.[8][16] For a molecule like 6-(3-Aminophenyl)picolinic acid with
both an acidic (carboxylic acid) and a basic (amine and pyridine nitrogen) center, determining
its pKa values is essential. Potentiometric titration is a well-established and accurate method
for this purpose.[17][18]

Protocol: pKa Determination by Potentiometric Titration

e Apparatus Setup:
o Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]
o Use a temperature-controlled reaction vessel equipped with a magnetic stirrer.

e Sample Preparation:

o Accurately weigh and dissolve a sample of the compound in a suitable solvent system. For
sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be
required.[16]

o The final concentration should be around 1 mM.[18]

o Maintain a constant ionic strength throughout the experiment by adding a background
electrolyte like KCI (e.g., 0.15 M).[18]

e Titration Procedure:

o To determine the acidic pKa (carboxylic acid), titrate the sample solution with a
standardized solution of a strong base (e.g., 0.1 M NaOH).

o To determine the basic pKa (amine/pyridine), first acidify the sample with a standardized
strong acid (e.g., 0.1 M HCI) to a low pH (~2) and then titrate with the standardized strong
base (0.1 M NaOH).[17][18]

o Add the titrant in small, precise increments using a burette.
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o After each addition, allow the pH reading to stabilize before recording both the volume of
titrant added and the corresponding pH.[17]

o Data Analysis:
o Plot the measured pH versus the volume of titrant added to generate a titration curve.

o The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint
of the buffer region on the titration curve.[18] This point can be identified as the inflection
point on the first derivative of the curve (ApH/AV vs. V).

o Specialized software can be used for accurate calculation of pKa values from the titration
data.
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Caption: Workflow for pKa determination via potentiometric titration.
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Conclusion

6-(3-Aminophenyl)picolinic acid is a compound of significant interest due to its versatile
chemical structure, which is amenable to further modification for applications in drug discovery
and materials science. While specific experimental data for this molecule requires dedicated
laboratory investigation, its physicochemical profile can be reliably characterized using the
robust, gold-standard methodologies detailed in this guide. Accurate determination of
properties such as melting point, solubility, and pKa is not merely an academic exercise; it is a
critical, foundational step in the rational design of new chemical entities. The protocols provided
herein offer a clear and validated pathway for researchers to generate the high-quality data
needed to advance their scientific objectives and unlock the full potential of this and other novel
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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